molecular formula C20H11ClN2 B5460765 11-chlorodibenzo[a,c]phenazine

11-chlorodibenzo[a,c]phenazine

Cat. No.: B5460765
M. Wt: 314.8 g/mol
InChI Key: MSDVTBGXQPFHBI-UHFFFAOYSA-N
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Description

11-chlorodibenzo[a,c]phenazine is a chemical compound with the molecular formula C20H11ClN2 and a molecular weight of 314.8 g/mol. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .

Preparation Methods

The synthesis of 11-chlorodibenzo[a,c]phenazine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is frequently employed to introduce aryl substituents at desired positions on the dibenzo[a,c]phenazine core. This method allows for a wide range of substituents to be incorporated, providing flexibility in tailoring the properties of the final compounds.

Chemical Reactions Analysis

11-chlorodibenzo[a,c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. This reaction typically involves the use of palladium catalysts and aryl boronic acids under mild conditions.

Another common reaction is the Stille coupling, which is similar to the Suzuki coupling and involves the use of palladium catalysts to attach various aromatic units to the phenazine core. These reactions enable the formation of a wide range of substituted phenazine derivatives with diverse properties.

Scientific Research Applications

11-chlorodibenzo[a,c]phenazine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, phenazine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . These compounds have been explored for their potential use in developing new drugs with enhanced pharmacological properties.

In the field of chemistry, this compound is used as a building block for the synthesis of various functional materials. Its unique structure allows for the development of dynamic fluorophores with precise photophysical properties, making it valuable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 11-chlorodibenzo[a,c]phenazine involves its interaction with molecular targets and pathways within biological systems. Phenazine derivatives are known to inhibit cell viability, DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells . They exert their effects by targeting topoisomerases (I and II), which are enzymes responsible for topological changes in the DNA strand during cell division . This interaction disrupts the normal functioning of the DNA, leading to cell death.

Comparison with Similar Compounds

11-chlorodibenzo[a,c]phenazine can be compared with other similar compounds within the phenazine family. Another example is dibenzo[a,c]phenazine-11,12-dicarbonitrile, which has been designed for use in near-infrared (NIR) organic light-emitting diodes (OLEDs) .

. This flexibility in modification makes it a valuable compound for developing new materials with tailored properties.

Properties

IUPAC Name

11-chlorophenanthro[9,10-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDVTBGXQPFHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

When one-tenth mole each of 4-chloro-o-phenylenediamine and phenanthrenequinone were reacted by the method of Example 7(A), 26 g. (83 percent yield) of 11-chlorodibenzo[a,c]phenazine, mp = 241°-242° C. were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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